1-ethyl-6-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, characterized by a quinoline core substituted at positions 1, 3, and 4. The structural features include:
- 1-ethyl group: Enhances lipophilicity and modulates pharmacokinetic properties.
- 6-methoxy group: Influences electronic distribution and may enhance metabolic stability.
The compound shares a core scaffold with numerous derivatives investigated for anticancer, anti-inflammatory, and receptor-modulating activities.
Properties
IUPAC Name |
1-ethyl-6-methoxy-N-(4-methyl-1,3-thiazol-2-yl)-4-oxoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-20-8-13(16(22)19-17-18-10(2)9-24-17)15(21)12-7-11(23-3)5-6-14(12)20/h5-9H,4H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFTYGYDSGXDQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-6-methoxy-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antiparasitic effects. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Anticancer Properties
Research indicates that compounds related to quinoline derivatives exhibit significant anticancer properties. A study focusing on thiazole derivatives, which share structural similarities with our compound, demonstrated that modifications in the thiazole ring can enhance antiproliferative activity against various cancer cell lines. The most potent derivatives showed IC50 values in the low nanomolar range against prostate and melanoma cancer cells, suggesting a similar potential for our compound .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | IC50 (μM) |
|---|---|---|
| Thiazole Derivative 1 | Prostate Cancer | 0.7 |
| Thiazole Derivative 2 | Melanoma | 1.8 |
| 1-Ethyl-6-methoxy derivative | Hypothetical | TBD |
Antiparasitic Activity
In addition to anticancer effects, the thiazole moiety has been associated with antiparasitic activity. For instance, studies on thiazole derivatives indicated promising results against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds with similar structural features exhibited selective toxicity towards the parasite while sparing mammalian cells, highlighting their potential as therapeutic agents .
The mechanism through which these compounds exert their biological effects is primarily linked to their ability to inhibit critical cellular processes. For anticancer activity, it has been suggested that these compounds may interfere with tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
For antiparasitic activity, electron microscopy studies revealed that certain thiazole derivatives induce morphological changes in T. cruzi, indicating a direct impact on parasite viability and function .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to This compound :
- Antiproliferative Activity : A series of modified thiazoles demonstrated enhanced cytotoxicity against prostate cancer cells with IC50 values ranging from 0.7 to 2.6 μM .
- Antiparasitic Efficacy : Thiazole derivatives have shown comparable efficacy to standard treatments like benznidazole against T. cruzi, with some compounds exhibiting better selectivity indices .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
Table 1: Substituent Variations in Key Positions
Key Observations:
- Position 1 : Alkyl chains (ethyl, pentyl) improve membrane permeability, while cyclopropyl groups (as in ) may reduce metabolic degradation .
- Position 6 : Methoxy or acetyl groups enhance electronic effects, whereas halogens (e.g., fluoro) increase bioactivity in antibacterial contexts .
- Carboxamide: Thiazole and adamantyl substituents confer selectivity for kinases (Axl) or cannabinoid receptors (CB2), respectively .
Table 2: Activity Profiles of Selected Derivatives
Key Findings:
- CB2 Receptor Ligands: Adamantyl-substituted derivatives () exhibit nanomolar affinity, driven by hydrophobic interactions with receptor subpockets .
- Anticancer Activity: Morpholinomethyl and thiazole groups (as in the target compound) correlate with Axl kinase inhibition, a target in metastatic cancers .
- Anti-inflammatory Effects : Fluoro and methoxy substitutions enhance oxidative burst inhibition in phagocytes .
Comparison with Other Routes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
